

Application Note: Solid-Phase Extraction of Nifedipine and its Metabolites from Human Plasma

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Compound of Interest

Compound Name: *Hydroxydehydro Nifedipine*
Carboxylate

Cat. No.: B023494

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Introduction

Nifedipine is a dihydropyridine calcium channel blocker widely prescribed for the management of angina, hypertension, and Raynaud's phenomenon.[1][2][3] Accurate quantification of nifedipine and its metabolites in biological matrices, such as human plasma, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.[4][5] Solid-phase extraction (SPE) is a robust and widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and improved sample cleanup.[2] This application note provides a detailed protocol for the solid-phase extraction of nifedipine and its primary metabolites from human plasma, optimized for subsequent analysis by high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The primary metabolites of nifedipine include dehydronifedipine, dehydronifedipinic acid, and dehydronifedipinolactone.[6] The protocol described herein is designed to efficiently extract these compounds with high recovery and precision.

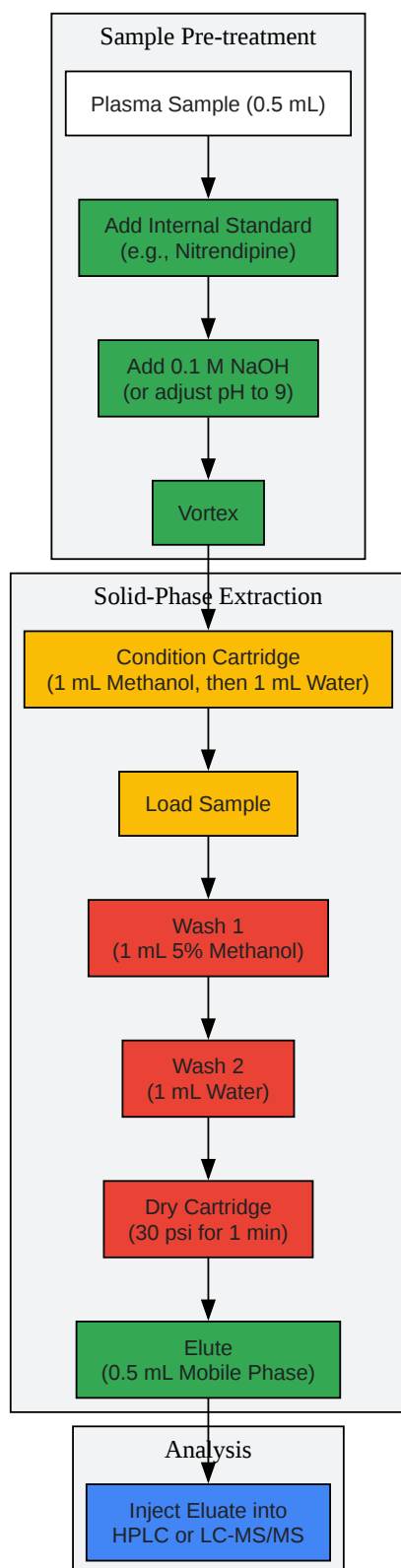
Quantitative Data Summary

The following table summarizes the quantitative performance data from various validated methods for the determination of nifedipine in human plasma using solid-phase extraction.

Analyte	SPE Cartridge	Recovery (%)	Limit of Quantification (LOQ) (ng/mL)	Linearity Range (ng/mL)	Intra-day Precision (%) (RSD)	Inter-day Precision (%) (RSD)	Reference
Nifedipine	C18	> 93.9	5.0	5 - 400	1.4 - 4.2	3.9 - 5.6	[3]
Nifedipine	C2	> 90	2.0	Not Specified	< 5.5	< 5.5	[7]
Nifedipine	Oasis HLB (30 mg/mL)	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified	[8]
Nifedipine	C18	Not Specified	5.0	5.0 - 200.0	Not Specified	Not Specified	[9]
Nifedipine and Metabolites	Ethyl acetate (LLE)	70 - 95	Not Specified	50 - 200 (Nifedipine, I, III), 200 - 2000 (II)	10 - 15 (Nifedipine, I, III), 15 - 20 (II)	Not Specified	[6]

Metabolite I: dehydronifedipine, II: dehydronifedipinic acid, III: dehydronifedipinolactone. LLE: Liquid-Liquid Extraction, included for comparative purposes.

Experimental Workflow Diagram



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Caption: Workflow for Solid-Phase Extraction of Nifedipine.

Detailed Experimental Protocol

This protocol is a synthesis of methodologies reported for the solid-phase extraction of nifedipine from human plasma.^{[3][8][9]}

1. Materials and Reagents

- Nifedipine analytical standard
- Internal Standard (e.g., Nitrendipine or Amlodipine)^{[3][8]}
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (Milli-Q or equivalent)
- Sodium Hydroxide (NaOH)
- Formic Acid or Phosphoric Acid
- Solid-Phase Extraction Cartridges (e.g., Oasis HLB 30 mg/mL, C18, or C2)^{[3][7][8][9]}
- Human plasma (blank, for calibration standards and quality controls)

2. Preparation of Stock and Working Solutions

- Stock Solution (1 mg/mL): Accurately weigh and dissolve nifedipine and the internal standard in methanol to prepare individual stock solutions. Store these solutions at 2-8°C and protect them from light.
- Working Solutions: Prepare working solutions by diluting the stock solutions with methanol or mobile phase to appropriate concentrations for spiking into plasma to create calibration standards and quality control (QC) samples.

3. Sample Preparation

- Thaw frozen plasma samples at room temperature.

- Pipette 0.5 mL of plasma into a clean centrifuge tube.
- Add 50 μ L of the internal standard working solution (e.g., 10 μ g/mL amlodipine).[8]
- Add 100 μ L of 0.1 M NaOH to adjust the sample pH.[8] Some protocols suggest adjusting the pH to 9.
- Vortex the sample for 30 seconds.

4. Solid-Phase Extraction Procedure

- Cartridge Conditioning:
 - Place the SPE cartridges on a vacuum manifold.
 - Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Ensure the sorbent bed does not go dry between these steps.
- Sample Loading:
 - Load the pre-treated plasma sample onto the conditioned cartridge.
 - Apply a gentle vacuum (e.g., 2 psi) to slowly draw the sample through the sorbent bed.[8]
- Washing:
 - Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
 - Wash the cartridge with a second aliquot of 1 mL of water to remove any remaining salts.
- Drying:
 - Dry the cartridge thoroughly by applying a high vacuum (e.g., 30 psi) for 1 minute to remove any residual water.[8]
- Elution:
 - Place clean collection tubes inside the manifold.

- Elute the analytes by passing 0.5 mL of the mobile phase (or a suitable organic solvent like methanol or acetonitrile) through the cartridge.

5. Analysis

- The eluate is ready for direct injection into an HPLC or LC-MS/MS system.
- An example of a mobile phase for HPLC analysis is a mixture of acetonitrile and 13 mM phosphate buffer at pH 7 (65:35, v/v).[7]
- For LC-MS/MS, a mobile phase of 2 mM ammonium acetate (pH adjusted to 3 with formic acid) and acetonitrile (80:20, v/v) has been used.[8]
- Detection is typically performed using UV at 237-338 nm or by tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[5][7][10]

Important Considerations:

- **Photosensitivity:** Nifedipine is highly sensitive to light. All sample preparation and analysis steps should be performed under amber or yellow light, or in light-protected containers to prevent photodegradation.[4]
- **Method Validation:** This protocol should be fully validated according to regulatory guidelines (e.g., FDA bioanalytical method validation) for selectivity, linearity, accuracy, precision, recovery, and stability before being used for the analysis of clinical or research samples.[8]
- **Metabolite Extraction:** The polarity of nifedipine metabolites varies. The wash and elution steps may need to be optimized to ensure efficient recovery of all metabolites of interest. For instance, more polar metabolites might require a less organic wash solution and a more polar elution solvent.

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